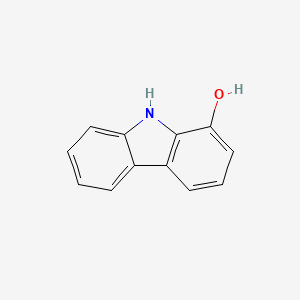

![molecular formula C16H12 B1599389 Dibenzo[a,e]cyclooctene CAS No. 262-89-5](/img/structure/B1599389.png)

Dibenzo[a,e]cyclooctene

Overview

Description

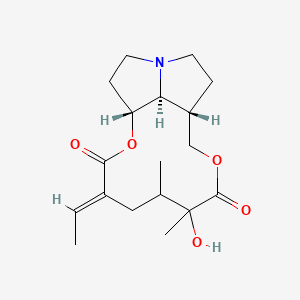

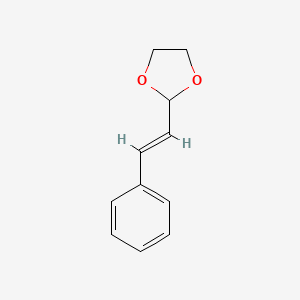

Dibenzo[a,e]cyclooctene is a chemical compound with the formula C16H12 . Upon oxidation to the radical cation, the eight-membered ring in this compound seems to retain its tub-shaped geometry .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as X-ray crystallography and dynamic NMR . The conformational analysis reproduces well the experimental results (minima and transition states) . The GIAO calculated 1H and 13C chemical shifts proved useful in solving some stereochemical questions .Chemical Reactions Analysis

Upon oxidation to the radical cation, the eight-membered ring in this compound seems to retain its tub-shaped geometry . This suggests that this compound may undergo oxidation reactions, although the specific details of these reactions are not provided in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.2665 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- Dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones can be synthesized through the dimerization of benzocyclobutenones, a process significantly influenced by temperature. This synthesis pathway offers potential for further chemical manipulations and applications in organic chemistry (Liu et al., 2021).

Catalysis and Organic Reactions

- Chiral dibenzo[a,e]cyclooctenes have been used to create stable and robust rhodium(I) and iridium(I) diene complexes. These complexes are effective in catalyzing various organic reactions, including enantioselective additions and hydrogenations (Läng et al., 2005).

- Research has shown that this compound derivatives can be used in the epoxidation of other compounds, highlighting their potential as catalysts in organic synthesis (Mandache et al., 2005).

Ligand Synthesis and Utilization

- This compound has been utilized in multi-gram synthesis as a bidentate ligand, showcasing its application in the preparation of transition metal complexes and their potential use in various chemical reactions (Franck et al., 2014).

Photochemistry and Molecular Engineering

- Research has demonstrated the potential of this compound derivatives in photochemistry. For instance, cyclopropenone-caged Sondheimer diyne, a derivative of dibenzo[a,e][8]annulene, can efficiently form dibenzo[a,e] cyclooctadiyne, a useful cross-linking reagent in SPAAC (strain-promoted azide-alkyne cycloaddition) reactions (Sutton et al., 2016).

- Another study discussed the synthesis of tribenzo[a,c,e]cyclooctene oligomers, aiming to create negatively curved nanocarbons, which can be precursors for nanographenes and nanobelts (Chen & Miao, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Dibenzo[a,e]cyclooctene, henceforth designated as dbcot, primarily targets transition metal catalysts . It is used to prepare analogs of cod-complexes of transition metals . Dbcot is found to bind more tightly and is more electron-withdrawing than cod in complexes of low-valent transition metal ions .

Mode of Action

This interaction is based on the finding that dbcot is bound more tightly and is more electron withdrawing than cod in complexes of low-valent transition metal ions .

Biochemical Pathways

Dbcot affects the polymerization of phenylacetylenes with Rh-cod as well as Rh-dbcot-complexes as catalysts . Dbcot-complexes, such as 21a, display higher stability and activity than cod-complexes due to stronger Lewis acidity caused by the high p-acidity of dbcot .

Pharmacokinetics

It’s known that dbcot has a molecular weight of 2042665 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

Upon oxidation to the radical cation, the eight-membered ring in dbcot seems to retain its tub-shaped geometry . This suggests that dbcot may have a significant impact on the molecular and cellular level, particularly in reactions involving transition metal catalysts .

Action Environment

The action, efficacy, and stability of dbcot can be influenced by environmental factors. For instance, dbcot-complexes have been found to display higher stability and activity in water, making water polymerization under aerobic conditions feasible . .

Properties

IUPAC Name |

(2Z,10Z)-tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQWCQNHAMVTJY-RKUAQPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C/2C(=C1)/C=C\C3=CC=CC=C3/C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of Dibenzo[a,e]cyclooctene?

A1: this compound consists of a central eight-membered ring fused with two benzene rings. This structure can exist in various conformations, with the eight-membered ring adopting tub-shaped or planar geometries depending on the substituents and electronic state.

Q2: How does the structure of this compound change upon oxidation or reduction?

A2: While the neutral this compound molecule often exists in a tub-shaped conformation, its radical anion tends to flatten, becoming more planar. [] This is similar to the behavior observed in cyclooctatetraene. Conversely, oxidation to the radical cation seems to preserve the tub-shaped geometry of the eight-membered ring. []

Q3: Are there spectroscopic techniques that can provide information about the structure of this compound derivatives?

A3: Yes, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for characterizing these compounds. For instance, the chirality of 5,6-Didehydro-11,12-dihydro-dibenzo[a,e]cyclooctene, a strained cycloalkyne, has been confirmed through the AA'BB' pattern observed in its 1H NMR spectrum. []

Q4: What are some synthetic routes to access this compound derivatives?

A4: A variety of methods have been developed, including:

- Dimerization of Benzocyclobutenones: This approach uses a simple base to induce the dimerization of benzocyclobutenones, leading to the formation of this compound-5,11(6H,12H)-diones. Temperature control is critical for this reaction. []

- Selenium Dioxide Oxidation: this compound-5,6-dione can be synthesized through the selenium dioxide oxidation of dibenzo[a,e]cycloocten-5(6H)-one. []

- Cascade Synthesis from Dienediynes: A facile cascade synthesis utilizes (Z,Z)-1-aryl-3,5-octadiene-1,7-diynes as starting materials, which undergo a series of transformations to yield 5,6-diaryldibenzo[a,e]cyclooctenes. []

Q5: Can this compound derivatives undergo transannular reactions?

A5: Yes, studies have demonstrated that 5-azido- and 5-nitronodibenzo[a,e]cyclooctenes readily participate in transannular cyclization and cycloaddition reactions. These reactions are even more favorable compared to the corresponding dibenzo[a,d]cycloheptenes due to the formation of less strained transition states. []

Q6: What are some notable applications of this compound derivatives?

A6: These compounds have shown promise in various fields:

- Ligands in Asymmetric Catalysis: Chiral Dibenzo[a,e]cyclooctenes serve as effective ligands for transition metals like rhodium and iridium. These complexes catalyze reactions like the enantioselective 1,2-addition of phenylboronic acid to α,β-unsaturated ketones and the hydrogenation of dimethylitaconate. []

- Antiestrogenic Activity: Tricyclic triarylethylenes incorporating the this compound scaffold have been investigated for their antiestrogenic properties. These compounds exhibit binding affinity for the estrogen receptor and display antifertility activity in rats. []

Q7: How does the structure of this compound derivatives influence their activity as ligands in catalysis?

A7: The presence of bulky substituents on the this compound framework can enhance the stability and robustness of their metal complexes. For example, incorporating phenyl substituents leads to highly stable rhodium and iridium diene complexes. []

Q8: Are there any safety considerations regarding this compound and its derivatives?

A8: While specific safety data may vary depending on the substituents, a multigram synthesis of this compound itself highlighted the importance of safety precautions. The formation of the compound was found to be exothermic, necessitating careful temperature control and waste disposal procedures. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

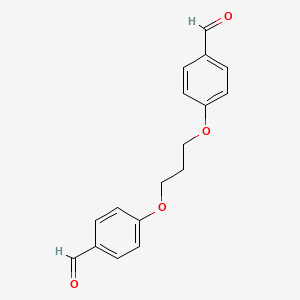

![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)

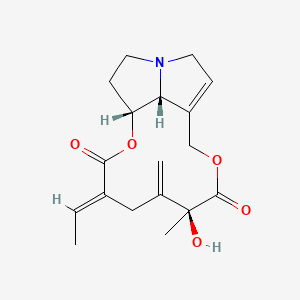

![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)